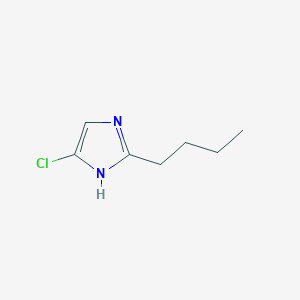

2-butyl-5-chloro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWOVHMHAGJPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441992 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158365-99-2 | |

| Record name | 2-butyl-5-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of 2-Butyl-5-chloro-1H-imidazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-butyl-5-chloro-1H-imidazole and its closely related, extensively studied derivative, this compound-4-carbaldehyde. Due to a scarcity of publicly available experimental data for this compound, this document leverages the wealth of information available for its carbaldehyde derivative to provide insights into the structural and spectroscopic properties of this class of compounds.

Core Compound: this compound

While detailed experimental data is limited, the fundamental properties of this compound have been established.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂ | [1] |

| Molecular Weight | 158.63 g/mol | [1] |

In-Depth Analysis of this compound-4-carbaldehyde

The 4-carbaldehyde derivative serves as a crucial intermediate in the synthesis of pharmaceuticals, including angiotensin II receptor antagonists.[2] Its extensive characterization provides a valuable framework for understanding the physicochemical properties of the core this compound structure.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound-4-carbaldehyde.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₁ClN₂O | [3] |

| Molecular Weight | 186.64 g/mol | [3] |

| Appearance | Light yellow to yellow to orange powder/crystal | [4] |

| ¹H NMR (CDCl₃, 250 MHz) δ (ppm) | 0.94 (t, 3H), 1.41 (sex, 2H), 1.75 (quin, 2H), 2.89 (t, 2H), 9.70 (s, 1H) | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 13.7, 22.2, 28.5, 30.4, 116.9, 147.3 | [6] |

| Infrared (IR) Spectrum | Available | [3] |

| Mass Spectrometry | Available | [2] |

| Crystallography Data | Available | [3] |

Experimental Protocols

Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde from 2-Butylimidazole [5]

This synthesis involves a multi-step process starting from the readily available 2-butylimidazole.

Step 1: Bromination of 2-Butylimidazole

-

2-Butylimidazole is treated with bromine to yield the dibromide derivative.

Step 2: Reduction to Monobromoimidazole

-

The dibromide is subsequently reduced using sodium sulphite to afford the monobromo imidazole.

Step 3: Hydroxymethylation

-

The bromoimidazole undergoes hydroxymethylation.

Step 4: Oxidation

-

The resulting alcohol is oxidized to the corresponding bromoaldehyde.

Step 5: Halogen Exchange

-

The bromoaldehyde is heated in concentrated hydrochloric acid to yield 2-butyl-4(5)-chloroimidazole-5(4)-carboxaldehyde.

Spectroscopic Characterization Workflow

The structural elucidation of the synthesized compound follows a standard analytical workflow.

Structural Relationships and Key Features

The relationship between the core imidazole structure and its functionalized derivative is fundamental to understanding their respective chemistries and applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-butyl-5-chloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-butyl-5-chloro-1H-imidazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related and more extensively studied derivative, this compound-4-carboxaldehyde, to provide a broader context for researchers. The guide details available quantitative data in a structured format, outlines a relevant experimental synthesis protocol, and includes a visualization of a general synthetic workflow.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities.[1] this compound is a substituted imidazole that holds potential as a building block in the synthesis of more complex molecules. This guide aims to consolidate the available physicochemical data for this compound and its derivatives to support ongoing and future research endeavors.

It is important to note that publicly available data specifically for this compound (CAS RN 158365-99-2) is scarce.[2][3] Therefore, for comparative purposes, this document also presents data for this compound-4-carboxaldehyde (CAS RN 83857-96-9), a well-characterized derivative.

Physicochemical Properties

A summary of the available physicochemical data is presented below. Table 1 provides the limited data found for this compound, while Table 2 details the more extensive data for this compound-4-carboxaldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 158365-99-2 | [2][3] |

| Molecular Formula | C₇H₁₁ClN₂ | [4] |

| Molecular Weight | 158.63 g/mol | [4] |

| Melting Point | 86-88 °C | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [5] |

| Boiling Point | Not available | |

| pKa | Not available | |

| LogP | Not available |

Table 2: Physicochemical Properties of this compound-4-carboxaldehyde

| Property | Value | Source |

| CAS Number | 83857-96-9 | [5][6][7][8][9][10] |

| Molecular Formula | C₈H₁₁ClN₂O | [5][6][10] |

| Molecular Weight | 186.64 g/mol | [5][6][10] |

| Melting Point | 97-100 °C (lit.) | [7] |

| Boiling Point | 384.1±22.0 °C (Predicted) | [7] |

| Density | 1.240 g/cm³ | [7] |

| pKa | 8.87±0.10 (Predicted) | [7] |

| LogP | 2.5 | [10] |

| Water Solubility | Slightly soluble | [7] |

| Appearance | Pale Yellow to Brown Powder/Crystal |

Experimental Protocols

Synthesis of 2-Butyl-4-hydroxymethyl Imidazole

This synthesis involves the reaction of valeroamidine hydrochloride and 1,3-dihydroxyacetone in the presence of ammonia.[6]

-

Materials:

-

Valeroamidine hydrochloride

-

1,3-dihydroxyacetone dimer

-

Methanol

-

Ammonia gas

-

50% Aqueous NaOH solution

-

Water

-

Acetone

-

-

Procedure:

-

A methanol solution of valeroamidine hydrochloride (1.40 M, 106 mmol) in a 300 cc autoclave is cooled to 0 °C.

-

Ammonia gas (1.06 mol) is added while maintaining the temperature between 0-20 °C.

-

A solution of 1,3-dihydroxyacetone (prepared by mixing 11.45 g, 63.36 mmol, of the dimer with 35 ml of methanol at 40 °C for 15 minutes then cooling to 20 °C) is added at 20-25 °C.[6]

-

The mixture is maintained at 25 °C for 45 minutes, then heated to 70 °C for 6 hours (observed pressure ~45 psi).[6]

-

After cooling to 20 °C, the solvent is evaporated in vacuo.

-

Water (40 ml) is added, followed by the slow addition of 50% aqueous NaOH solution (7.5 ml, 127.5 mmol) while keeping the temperature at 15-20 °C.

-

Crystallization is induced by adding seed crystals after approximately one-third of the NaOH solution has been added.[6]

-

The resulting slurry is aged at 20 °C for 4 hours and then at 0 °C for 1 hour.[6]

-

The product is filtered, washed with cold water (5 mL, 0-5 °C) and cold acetone (8 mL, 0-5 °C), and then dried in vacuo at 40 °C to yield 2-butyl-4-hydroxymethyl imidazole.[6]

-

Chlorination to form 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl-1H-imidazole

The subsequent chlorination of the hydroxymethyl imidazole is required to obtain the chloro-derivative. While the specific conditions for this step for this exact molecule were not detailed in the primary source, chlorination of imidazole rings can often be achieved using reagents like N-chlorosuccinimide (NCS).

Visualizations

General Synthetic Workflow for Substituted Imidazoles

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted imidazole, which would be applicable to this compound.

Caption: A generalized workflow for the synthesis and characterization of substituted imidazoles.

Signaling Pathways

There is no specific information available in the searched literature regarding the direct interaction of this compound with any signaling pathways. However, imidazole-containing compounds are known to be versatile in their biological activities, with some acting as enzyme inhibitors or receptor antagonists. For instance, derivatives of 2-butyl-4-chloro-1H-imidazole have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors.[1] Further research would be required to elucidate any specific biological targets or pathway modulation by this compound.

Conclusion

This technical guide has compiled the currently available physicochemical data for this compound. The significant lack of comprehensive experimental data for this specific molecule is a notable finding. To provide a useful resource for researchers, data for the more thoroughly characterized this compound-4-carboxaldehyde has been included, alongside a representative synthesis protocol for a closely related precursor. It is anticipated that this guide will serve as a valuable starting point for researchers working with this and related imidazole compounds, while also highlighting the need for further experimental characterization of this compound.

References

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 158365-99-2 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 158365-99-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 9. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]

- 10. This compound-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Frontier of 2-Butyl-5-chloro-1H-imidazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-butyl-5-chloro-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, including hypertension, cancer, and fungal infections. The versatility of the imidazole ring allows for substitutions that modulate the pharmacological profile of the resulting compounds.[1][2][3][4]

Antihypertensive Activity

A prominent area of investigation for this class of compounds is their role as modulators of the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure.[5] Derivatives have been synthesized and evaluated as Angiotensin II receptor antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6][7]

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives [6][7]

| Compound ID | Substitution Pattern | IC50 (µM) |

| 4b | N-substituted with a specific phenacyl bromide derivative | 1.31 ± 0.026 |

| 4a, 4c-4f | Other N-substituted phenacyl bromide derivatives | (Specific values not detailed in the provided abstract) |

Anticancer Activity

The anticancer potential of this compound derivatives has been explored, with studies revealing their ability to inhibit cancer cell proliferation.[8]

Table 2: Anticancer Activity of 2-(2-butyl-4-chloro-5-formyl-1H-imidazole-1-yl)-N-phenylacetamide Derivatives [8]

| Compound ID | Cell Line | IC50 (nM) |

| 5d | SiHa (Human cervical cancer) | 31 |

| 5d | Caski (Human cervical cancer) | 35 |

| 5d | HaCaT (Normal keratinocyte) | 50 |

Antifungal Activity

The imidazole core is a well-established pharmacophore in antifungal drug discovery.[9][10][11][12] The precursor, this compound-4-carboxaldehyde, serves as a key intermediate in the synthesis of novel antifungal agents.[13] While specific quantitative data for direct derivatives is not extensively detailed in the provided results, the general activity of related imidazole and benzimidazole compounds is well-documented.

Table 3: Antifungal Activity of Selected Benzimidazole Derivatives (Illustrative of the potential of the imidazole scaffold) [9]

| Compound ID | Fungal Strain | IC50 (µg/mL) |

| 4m | C. gloeosporioides | 20.76 |

| 4m | A. solani | 27.58 |

| 4m | F. solani | 18.60 |

| 7f | B. cinerea | 13.36 |

| 5b | C. gloeosporioides | 11.38 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols cited in the evaluation of this compound derivatives.

Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives[6]

This two-step protocol involves the alkylation of a starting imidazole followed by reduction.

-

Alkylation: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde is reacted with various phenacyl bromides. This step introduces different substituents at the N-1 position of the imidazole ring.

-

Reduction: The resulting intermediate compounds are then reduced using sodium borohydride to yield the final N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay[6][7]

The ACE inhibitory activity of the synthesized compounds is assessed to determine their potential as antihypertensive agents.

-

Enzyme and Substrate Preparation: A solution of ACE (from rabbit lung) and the substrate Hippuryl-Histidyl-Leucine (HHL) is prepared in a suitable buffer.

-

Incubation: The synthesized compounds (test samples) are pre-incubated with the ACE solution at 37°C.

-

Reaction Initiation: The HHL substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination and Quantification: The reaction is stopped after a defined period by adding an acid. The amount of hippuric acid released is quantified by spectrophotometry.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the ACE activity (IC50) is calculated from a dose-response curve.

MTT Assay for Anticancer Activity[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., SiHa, Caski) and a normal cell line (e.g., HaCaT) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Mycelium Growth Rate Method for Antifungal Activity[9]

This method is used to evaluate the efficacy of compounds in inhibiting the growth of pathogenic fungi.

-

Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.

-

Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten agar at various concentrations.

-

Inoculation: A mycelial plug from a fresh culture of the test fungus is placed in the center of the compound-containing agar plate.

-

Incubation: The plates are incubated at a specific temperature until the mycelial growth in the control plate reaches the edge.

-

Growth Measurement: The diameter of the fungal colony is measured.

-

Inhibition Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The IC50 value, the concentration that inhibits 50% of mycelial growth, can then be determined.

Visualizing Biological Pathways and Workflows

Graphical representations are invaluable for understanding complex biological systems and experimental procedures.

Caption: Inhibition points of antihypertensive drugs in the Renin-Angiotensin System.

References

- 1. scialert.net [scialert.net]

- 2. mdpi.com [mdpi.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijfmr.com [ijfmr.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, a critical intermediate in the synthesis of pharmaceuticals, most notably the angiotensin II receptor antagonist, Losartan. This document details its chemical properties, synthesis methodologies with experimental protocols, and its role in the development of therapeutic agents.

Core Compound Properties

This compound-4-carboxaldehyde, also known by synonyms such as 2-butyl-4-chloro-5-formylimidazole and BCFI, is a yellow crystalline powder.[1] It serves as a fundamental building block in the synthesis of various bioactive molecules due to its unique structure and reactivity.[1] Its chlorinated and aldehyde functionalities enhance its utility in developing novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound-4-carboxaldehyde

| Property | Value | Reference |

| CAS Number | 83857-96-9 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O | [1][2] |

| Molecular Weight | 186.64 g/mol | [2] |

| Purity | >98.0% (GC) | [2] |

| Appearance | Light yellow to Yellow to Orange powder to crystal | [2] |

| Melting Point | 96 - 103 °C | [1] |

| Density | 1.30 g/cm³ | [1] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound-4-carboxaldehyde is a crucial step in the production of Losartan and other pharmaceuticals. Several synthetic routes have been developed, with the Vilsmeier-Haack reaction being a prominent method.

Synthesis via Vilsmeier-Haack Reaction

A highly efficient method for synthesizing this compound-4-carboxaldehyde involves the directed Vilsmeier formylation of a suitable precursor.[3] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic or heterocyclic ring.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on the general principles of the Vilsmeier-Haack reaction as applied to imidazole precursors.

Materials:

-

2-Butyl-1H-imidazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane, chloroform)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Vilsmeier Reagent Formation: In a fume hood, cool a flask containing DMF in an ice bath. Slowly add phosphorus oxychloride dropwise with constant stirring. The reaction is exothermic and should be kept cool to form the Vilsmeier reagent (a chloroiminium salt).

-

Formylation: Dissolve the 2-butyl-1H-imidazol-5(4H)-one in a suitable anhydrous solvent. Slowly add the prepared Vilsmeier reagent to this solution, maintaining a low temperature.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) to a neutral or slightly alkaline pH.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound-4-carboxaldehyde.

Table 2: Representative Quantitative Data for Synthesis

| Synthesis Step | Reagents | Conditions | Yield | Purity (HPLC) | Reference |

| Vilsmeier-Haack Formylation | 2-Butyl-1H-imidazol-5(4H)-one, POCl₃, DMF | - | 8.42g from 9.8g starting material | 99.5% | A Chinese patent describes a similar process. |

Synthesis from 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole

Another synthetic route involves the oxidation of 2-butyl-4-chloro-5-(hydroxymethyl)imidazole.

Experimental Protocol: Oxidation of an Alcohol Precursor

This protocol is a modified procedure based on a described method.[4]

Materials:

-

2-Butyl-4-chloro-5-(hydroxymethyl)imidazole

-

Iodine (I₂)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium bicarbonate (NaHCO₃)

-

Toluene

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a magnetic stirrer, add 2-butyl-4-chloro-5-(hydroxymethyl)imidazole (e.g., 750.1 mg) and toluene (10 mL).[4]

-

Addition of Base: Add a solution of sodium bicarbonate (1.00 g in 10 mL of deionized water) to the slurry.[4]

-

Catalytic Oxidation: At 20 °C, add solid iodine (2.03 g) followed by solid TEMPO (62 mg).[4]

-

Reaction and Work-up: Stir the mixture until the reaction is complete (monitored by TLC). Upon completion, perform an appropriate aqueous work-up and extraction with an organic solvent.

-

Purification: Purify the crude product by a suitable method such as column chromatography to obtain 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Application in Pharmaceutical Synthesis: The Case of Losartan

This compound-4-carboxaldehyde is a cornerstone intermediate in the synthesis of Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension.[5][6]

Synthesis of Losartan

The synthesis of Losartan from this intermediate typically involves an N-alkylation step followed by further functional group manipulations.

Experimental Workflow: Synthesis of a Losartan Precursor

The following diagram illustrates a key step in the synthesis of a Losartan precursor from this compound-4-carboxaldehyde.

Caption: N-alkylation step in Losartan synthesis.[4]

A described method involves reacting 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 4'-(bromomethyl)-2-cyanobiphenyl in the presence of potassium carbonate in DMF at 40°C for 6 hours.[4]

Mechanism of Action of Losartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Losartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor.[5] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[7][8]

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Losartan

The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.

Caption: The RAAS pathway and the inhibitory action of Losartan.[5][7]

Angiotensin II binding to the AT₁ receptor leads to a cascade of downstream signaling events that contribute to increased blood pressure.[9][10]

Angiotensin II Receptor Signaling Pathway

The following diagram illustrates the key signaling pathways activated by angiotensin II binding to the AT₁ receptor, which are subsequently blocked by Losartan.

Caption: Simplified Angiotensin II signaling pathways via the AT₁ receptor.[11]

Other Potential Applications

While its primary use is in the synthesis of Losartan, research indicates that this compound-4-carboxaldehyde and its derivatives have potential applications in other areas of pharmaceutical and agrochemical development.[1][6] The imidazole core is a versatile scaffold, and derivatives have been explored for activities such as antifungal and antibacterial agents.[1] Furthermore, new N-substituted derivatives of 2-butyl-4-chloro-1H-imidazole have been synthesized and investigated as potential ACE inhibitors.[12][13]

Conclusion

This compound-4-carboxaldehyde is a high-value pharmaceutical intermediate with a well-established role in the synthesis of the blockbuster antihypertensive drug, Losartan. Its synthesis, primarily through methods like the Vilsmeier-Haack reaction, is a critical process in the pharmaceutical industry. A thorough understanding of its chemistry, synthesis, and the biological pathways of its derivatives is essential for researchers and scientists in the field of drug discovery and development. The versatility of the imidazole scaffold suggests that this intermediate will continue to be a valuable building block for the creation of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound-4-carboxaldehyde [cymitquimica.com]

- 3. banglajol.info [banglajol.info]

- 4. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Losartan - Wikipedia [en.wikipedia.org]

- 6. apicule.com [apicule.com]

- 7. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Linchpin of Losartan Synthesis: A Technical Guide to the Role of 2-Butyl-5-Chloro-1H-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Losartan, a potent and widely prescribed angiotensin II receptor antagonist for the management of hypertension, owes its intricate molecular architecture to a series of precise chemical transformations. At the heart of its most common synthetic routes lies a critical building block: a substituted imidazole. This technical guide provides an in-depth exploration of the pivotal role of 2-butyl-4-chloro-1H-imidazole derivatives, primarily 2-butyl-4-chloro-5-formylimidazole (BCFI) and 2-butyl-4-chloro-5-hydroxymethylimidazole, in the synthesis of Losartan. We will delve into detailed experimental protocols, present quantitative data for key reaction steps, and visualize the synthetic pathways to offer a comprehensive resource for professionals in the field of drug development and organic synthesis.

The Core Intermediate: Synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI)

The journey to Losartan often begins with the synthesis of the key imidazole intermediate, 2-butyl-4-chloro-5-formylimidazole (BCFI). The quality and yield of this intermediate are paramount for the overall efficiency of the Losartan manufacturing process. Several methods for its preparation have been reported, with a common approach involving the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of BCFI

A widely adopted method for the synthesis of BCFI involves the reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a chlorinating agent like phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

Procedure:

-

To a freshly prepared solution of methanolic sodium hydroxide, glycine is added at a controlled temperature of 30-35°C and stirred.

-

Methyl pentanimidate is then added to the suspension and the mixture is stirred for 5-6 hours.

-

The solvent is distilled off under vacuum at a temperature below 50°C.

-

Toluene is added to the residue, followed by the slow addition of phosphorus oxychloride at 30-80°C over 60 minutes.

-

N,N-dimethylformamide is then added slowly over 2-3 hours, and the reaction mixture is heated to 100°C for 2-3 hours.

-

After cooling, the reaction mass is quenched in cold water.

-

The pH is adjusted to 1.2-1.3 with an aqueous sodium hydroxide solution.

-

The mixture is filtered, and the organic layer is separated, washed with water, and treated with activated carbon.

-

The toluene solution is concentrated under vacuum and cooled to 0-5°C to crystallize the product.

-

The resulting crystalline 2-butyl-4-chloro-5-formylimidazole is filtered, washed with chilled toluene, and dried.[1]

| Step | Product | Key Reagents | Yield (%) | Purity (%) | Reference |

| 1 | 2-butyl-4-chloro-5-formylimidazole | Glycine, Methyl pentanimidate, POCl3, DMF | ~70 | >99.5 | [1][2] |

| 2 | 2-butyl-4-chloro-5-hydroxymethylimidazole | 2-butyl-4-chloro-5-formylimidazole, Sodium borohydride | Quantitative | High | [3] |

The Main Event: Constructing the Losartan Molecule

With the key imidazole intermediate in hand, the subsequent steps focus on coupling it with a biphenyl moiety and forming the characteristic tetrazole ring. Two primary strategies are commonly employed: a traditional linear approach and a more convergent approach utilizing a Suzuki coupling reaction.

Logical Relationship: Synthetic Strategies for Losartan

Caption: Comparison of Linear and Convergent Synthetic Routes to Losartan.

Experimental Workflow: Linear Synthesis of Losartan

This pathway involves the sequential modification of the imidazole intermediate.

Caption: Step-by-step workflow for the linear synthesis of Losartan from BCFI.

Experimental Protocol: Linear Synthesis

Step 1: Alkylation of BCFI 2-n-butyl-4-chloro-5-formyl imidazole is reacted with 4'-(Bromomethyl)-2-cyanobiphenyl in the presence of potassium carbonate in acetonitrile to yield 'cyano aldehyde'.[4]

Step 2: Reduction to Cyano Alcohol The resulting 'cyano aldehyde' is then reduced using sodium borohydride to form the 'cyano alcohol', 2-n-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)-imidazole. This reduction is often carried out in a mixture of toluene and methanol. The product can be obtained with a yield of 86% and a purity of over 98%.[5]

Step 3: Tetrazole Formation The 'cyano alcohol' is reacted with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in a suitable solvent like toluene. The reaction is typically heated to 90-95°C for 35-45 hours. After completion, the reaction mixture is worked up to isolate Losartan. This final step can achieve a yield of around 89%.[6]

| Step | Product | Key Reagents | Yield (%) | Purity (%) | Reference |

| 1 | 1-((2'-Cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-formylimidazole | BCFI, 4'-(Bromomethyl)-2-cyanobiphenyl, K2CO3 | High | - | [4] |

| 2 | 1-((2'-Cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole | "Cyano aldehyde", Sodium borohydride | 86 | >98 | [5] |

| 3 | Losartan | "Cyano alcohol", Sodium azide, Triethylamine hydrochloride | 89 | High | [6] |

Convergent Synthesis via Suzuki Coupling

A more modern and often higher-yielding approach involves a palladium-catalyzed Suzuki coupling reaction. This strategy joins two complex fragments late in the synthesis.

Experimental Protocol: Suzuki Coupling Approach

Step 1: Preparation of Coupling Partners One coupling partner is 2-n-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-methanol, which is prepared by the alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with 4-bromobenzyl bromide followed by reduction with sodium borohydride.[3][7] The other partner is a boronic acid derivative of the protected tetrazole-biphenyl moiety.

Step 2: Suzuki Coupling The two partners are reacted in the presence of a palladium catalyst and a base. A recent study demonstrated the use of bio-derived palladium nanoparticles as a sustainable catalyst for the coupling of 2-bromobenzonitrile and 4-methylphenylboronic acid to form a key biphenyl intermediate with a 98% yield.[8]

Step 3: Deprotection The coupled product, often protected with a trityl group on the tetrazole ring, is then deprotected using an acid, such as 12% aqueous HCl in THF, to yield Losartan.[3] The final product can be obtained in high yield (88.5%) and purity (98.8%).[9]

| Step | Reaction | Key Reagents/Catalyst | Yield (%) | Purity (%) | Reference |

| 1 | Formation of Biphenyl Intermediate | 2-bromobenzonitrile, 4-methylphenylboronic acid, PdNPs | 98 | - | [8] |

| 2 | Final Deprotection | Trityl-Losartan, Aqueous HCl | 88.5 | 98.8 | [9] |

Purification of Losartan

Regardless of the synthetic route, the final step involves the purification of Losartan. This is often achieved by crystallization. A common procedure involves dissolving the crude Losartan in a suitable solvent like isopropanol or methanol, followed by the addition of an anti-solvent such as water or n-heptane to induce crystallization. The pH is carefully controlled during this process to ensure the precipitation of the desired product in high purity.[10][11]

References

- 1. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]

- 2. banglajol.info [banglajol.info]

- 3. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. SI21424A - Procedure of purification of losartan - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of public spectroscopic data for 2-butyl-5-chloro-1H-imidazole, this technical guide focuses on the closely related and well-documented derivative, This compound-4-carbaldehyde . This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential antifungal and antibacterial agents. A thorough understanding of its spectroscopic characteristics is crucial for its identification, quality control, and further development in medicinal chemistry.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound-4-carbaldehyde. Detailed experimental protocols for obtaining this data are also presented, along with a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound-4-carbaldehyde. Where precise experimental data is not publicly available, typical chemical shift and absorption frequency ranges for the specific functional groups are provided based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~2.8 | t | 2H | Methylene (-CH2-) adjacent to imidazole |

| ~1.7 | sextet | 2H | Methylene (-CH2-) |

| ~1.4 | sextet | 2H | Methylene (-CH2-) |

| ~0.9 | t | 3H | Methyl (-CH3) |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 190 - 200 | Aldehyde Carbonyl (C=O)[1] |

| 125 - 150 | Imidazole Ring Carbons |

| 40 - 45 | Methylene (-CH2-) adjacent to imidazole |

| 25 - 35 | Methylene (-CH2-) |

| 16 - 25 | Methylene (-CH2-) |

| 10 - 15 | Methyl (-CH3)[1] |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3437 | Strong, Broad | N-H Stretch (imidazole ring)[2] |

| 3100 - 3000 | Medium | C-H Stretch (aromatic/imidazole ring)[3] |

| 3000 - 2850 | Medium | C-H Stretch (aliphatic butyl chain)[3][4] |

| 2830 - 2695 | Medium | C-H Stretch (aldehyde)[3][5] |

| 1740 - 1720 | Strong | C=O Stretch (aldehyde carbonyl)[5][6] |

| ~1681 | Medium | C=N Stretch (imidazole ring)[2] |

| 1600 - 1475 | Weak-Medium | C=C Stretch (aromatic/imidazole ring)[7] |

| 850 - 550 | Medium | C-Cl Stretch[4] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 186/188 | Molecular ion peak (M+) and M+2 peak, indicating the presence of one chlorine atom. |

| Fragments | Fragmentation pattern would likely involve loss of the butyl chain, the aldehyde group, and cleavage of the imidazole ring. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

1H NMR Acquisition:

-

The 1H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

The 13C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Electron Impact (EI) is a common ionization technique for small, volatile molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum. The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 intensity ratio.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound-4-carbaldehyde.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Aldehyde IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 7. eng.uc.edu [eng.uc.edu]

CAS number 83857-96-9 properties and hazards

An In-depth Technical Guide to 2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with 2-Butyl-4-chloro-5-formylimidazole, CAS Number 83857-96-9. This compound, a key intermediate in the pharmaceutical industry, is primarily utilized in the synthesis of Angiotensin II receptor blockers (ARBs), most notably the antihypertensive drug Losartan.[[“]][[“]][3] This document details its physicochemical characteristics, presents established synthesis protocols, and outlines its biological significance by examining the mechanism of action of its principal downstream product, Losartan. Safety and handling information is also provided to ensure its proper use in a research and development setting.

Chemical and Physical Properties

2-Butyl-4-chloro-5-formylimidazole is a yellow to brown solid crystalline powder.[[“]][4][5][6] It is soluble in organic solvents like methanol but is only slightly soluble in water.[[“]][3][5] Its identification and core physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 83857-96-9 | [[“]][7] |

| IUPAC Name | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | [8][9] |

| Synonyms | BCFI, 2-Butyl-4-chloro-5-formylimidazole, Losartan EP Impurity D, Losartan Related Compound A | [[“]][5][8] |

| Molecular Formula | C₈H₁₁ClN₂O | [4][5][10] |

| Molecular Weight | 186.64 g/mol | [5][7][10] |

| Appearance | Pale Yellow to Brown crystalline powder/solid | [[“]][4][5] |

| Melting Point | 97-100 °C | [[“]][4][5][10] |

| Boiling Point | 384.1 ± 22.0 °C (Predicted) | [[“]][5] |

| Density | 1.240 g/cm³ | [[“]][4] |

| Solubility | Slightly soluble in water; Soluble in methanol | [[“]][3][5] |

| pKa | 8.87 ± 0.10 (Predicted) | [[“]][5] |

| LogP | 2.5 (at 25°C and pH 7.1) | [5] |

| SMILES | CCCCc1nc(C=O)c(Cl)[nH]1 | [4][7][10] |

Synthesis and Purification

The synthesis of 2-Butyl-4-chloro-5-formylimidazole is a critical step in the manufacturing of Losartan and related compounds. Several synthetic routes have been established, often differing in starting materials and reaction conditions to optimize for yield, purity, and industrial scalability.

Common Synthetic Routes:

-

Glycine-Based Synthesis: A widely used industrial method starts with glycine and methyl pentanimidate.[5][9] The initial condensation product, (pentanimidoylamino)acetic acid, undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and N,N-dimethylformamide (DMF) to achieve cyclization, chlorination, and formylation in a single step.[5]

-

Valeronitrile-Based Synthesis: This route begins with valeronitrile, which is converted to an intermediate such as methyl pentanimidate before reacting further to form the imidazole ring.[11][12]

-

Pentamidine-Based Synthesis: Another method involves the condensation reaction of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction and subsequent reaction with phosphorus oxychloride and DMF.[[“]][13]

Post-synthesis purification is crucial to achieve the high purity required for pharmaceutical applications. Standard procedures involve quenching the reaction, extracting the product into an organic solvent like toluene, washing the organic layer, and inducing crystallization by cooling.[5][9] Treatment with activated carbon may be used to remove colored impurities.[5]

Detailed Experimental Protocol (Glycine-Based Route)

The following protocol is adapted from a patented industrial manufacturing process and provides a detailed methodology for the synthesis and purification of 2-Butyl-4-chloro-5-formylimidazole.[9]

-

Preparation of Methanolic Sodium Hydroxide: Prepare a solution of methanolic sodium hydroxide by dissolving 13.32 kg of sodium hydroxide in 125 L of methanol.

-

Initial Reaction: Add 25 kg of Glycine to the methanolic sodium hydroxide solution at 30-35°C and stir for 15 minutes.

-

Addition of Imidate: Add 40 kg of Methylpentanimidate to the suspension at 30-35°C over 10-15 minutes and continue stirring for 5-6 hours.

-

Solvent Removal: Distill the solvent under vacuum at a temperature below 50°C to obtain a residue.

-

Vilsmeier-Haack Reaction: Add 250 L of Toluene to the residue, followed by the addition of 160 kg of Phosphorus oxychloride at 30-80°C over 60 minutes. Subsequently, slowly add 75 kg of N,N-dimethyl formamide over 2-3 hours.

-

Reaction Completion: Heat the reaction mixture to 100°C and stir for 2-3 hours.

-

Quenching: Cool the mixture to 30°C and quench the reaction mass by adding it to 130 L of cold water, maintaining the temperature below 25°C.

-

Purification and Extraction:

-

Add 15 kg of a filter aid (e.g., hi-flow) and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.

-

Filter the mixture and wash the filter cake with 50 L of Toluene.

-

Separate the organic (Toluene) and aqueous layers, discarding the aqueous layer.

-

Wash the Toluene layer twice with 200 L of water each time.

-

Add 4 kg of activated carbon to the Toluene layer and stir for 30 minutes at 30-35°C.

-

-

Crystallization and Isolation:

-

Filter the mixture through a sparkler filter and wash with 50 L of Toluene.

-

Collect the combined Toluene filtrate and concentrate it to approximately 50% of its volume under vacuum at 50-55°C.

-

Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.

-

Isolate the crystalline product by centrifugation.

-

Wash the product with 15 L of chilled Toluene.

-

-

Drying: Dry the final product at 50-55°C in a Rotary Vacuum Drier until the loss on drying (LOD) is below 0.5%.

Experimental Workflow Diagram

Caption: Glycine-based synthesis and purification workflow.

Biological Significance and Role in Drug Development

The primary biological and pharmacological significance of 2-Butyl-4-chloro-5-formylimidazole stems from its role as a direct precursor to Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[[“]][[“]][7] Losartan is a widely prescribed medication for treating hypertension and protecting against kidney damage in diabetic patients.[3] Therefore, the synthesis of this intermediate is a critical step in producing a therapeutically active pharmaceutical ingredient.

The conversion of 2-Butyl-4-chloro-5-formylimidazole to Losartan involves further chemical modifications, including coupling with a biphenyl moiety and the formation of a tetrazole ring.[14][15]

Mechanism of Action of Losartan and the Renin-Angiotensin System

To understand the importance of this intermediate, one must understand the mechanism of its end-product, Losartan. Losartan functions by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3]

-

Angiotensin II Production: The RAAS cascade begins when the liver produces angiotensinogen, which is cleaved by renin (from the kidneys) to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[3]

-

AT1 Receptor Activation: Angiotensin II exerts its effects primarily by binding to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor found in tissues like vascular smooth muscle, the heart, and adrenal glands.[3][6][16]

-

Downstream Signaling: Activation of the AT1 receptor by angiotensin II triggers a signaling cascade via Gq/11 proteins.[16] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction, vasoconstriction, and an increase in blood pressure.[6][7]

-

Point of Inhibition: Losartan selectively and competitively blocks the AT1 receptor, preventing angiotensin II from binding.[3][7] This inhibition prevents the downstream signaling cascade, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure.[3]

Angiotensin II Signaling Pathway Diagram

Caption: Losartan blocks Angiotensin II binding to the AT1 receptor.

Hazards, Toxicology, and Safety

2-Butyl-4-chloro-5-formylimidazole is classified as an irritant and is hazardous to the aquatic environment.[[“]][5][17] Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical.[18][19] Work should be conducted in a well-ventilated area or fume hood.[18]

| Hazard Type | Information | Reference(s) |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | [5][20] |

| Signal Word | Warning | [5][19] |

| Hazard Codes | Xi (Irritant), N (Dangerous for the environment) | [[“]][5][17] |

| Hazard Statements | H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects. | [5][19] |

| Risk Statements | R43: May cause sensitization by skin contact. R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [[“]][17][21] |

| Precautionary Statements | P261, P273, P280, P302+P352, P391, P501 | [5][19] |

| First Aid | Skin: Wash off with soap and plenty of water.[19] Eyes: Flush with water.[19] Inhalation: Move to fresh air.[18][19] Ingestion: Rinse mouth with water; do not induce vomiting.[18][19] Seek medical attention if symptoms persist. | [18][19] |

| Toxicology | Oral LD50 (Rat): > 2000 mg/kg bw Dermal LD50 (Rat): > 2000 mg/kg bw Aquatic Toxicity (Fish, LC50): 32.7 mg/L (96 h) | [22] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container.[[“]][5][18] Inert atmosphere recommended.[[“]][5] | [[“]][5][18] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[18][19][21] | [18][19][21] |

References

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 14. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 15. WO2007119246A2 - An improved process for the manufacture of losartan potassium - Google Patents [patents.google.com]

- 16. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 17. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 18. US20100222597A1 - Process for the preparation of losartan - Google Patents [patents.google.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. echemi.com [echemi.com]

An In-Depth Technical Guide on the Mechanism of Action of 2-Butyl-5-chloro-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-butyl-5-chloro-1H-imidazole derivatives, a class of compounds that have garnered significant interest in pharmaceutical research, primarily for their potent antihypertensive properties. These derivatives primarily exert their effects by targeting the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. The core mechanisms involve the inhibition of Angiotensin-Converting Enzyme (ACE) and the antagonism of the Angiotensin II Type 1 (AT1) receptor.

Core Mechanisms of Action

The antihypertensive effects of this compound derivatives are predominantly attributed to their interaction with two key components of the Renin-Angiotensin System:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain derivatives of this compound act as inhibitors of ACE. This enzyme is responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. By inhibiting ACE, these compounds reduce the levels of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

-

Angiotensin II Receptor Antagonism: Other derivatives function as antagonists of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II mediates its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, by binding to the AT1 receptor. By blocking this interaction, these imidazole derivatives prevent the downstream signaling cascades initiated by Angiotensin II, resulting in vasodilation and a reduction in blood pressure.

Quantitative Data on Biological Activity

The biological efficacy of various this compound derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their inhibitory potency.

| Compound ID | Target | IC50 Value (µM) | Reference |

| ACE Inhibitors | |||

| Compound 4b (N-substituted-2-butyl-4-chloro-1H-imidazole derivative) | ACE | 1.31 ± 0.026 | [1][2] |

| Compound 4f (N-substituted-2-butyl-4-chloro-1H-imidazole derivative) | ACE | 7.57 ± 0.085 | [1] |

| Lisinopril (Standard) | ACE | 0.3 ± 0.135 | [1] |

| Angiotensin II Receptor Antagonists | |||

| S-8307 (2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt) | Angiotensin II Receptor | 40 | [3] |

Signaling Pathways

The interaction of this compound derivatives with the Renin-Angiotensin System disrupts key signaling pathways involved in blood pressure regulation.

Figure 1: Overview of the Renin-Angiotensin System and points of intervention by this compound derivatives.

Upon binding of Angiotensin II to its AT1 receptor, a cascade of intracellular signaling events is initiated. This primarily involves the Gq/11 protein pathway, leading to the activation of Phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in cellular responses such as smooth muscle contraction.

Figure 2: Angiotensin II Type 1 (AT1) receptor downstream signaling pathway and the inhibitory action of AT1 receptor antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of these compounds.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of ACE.

Figure 3: General workflow for an in vitro ACE inhibition assay.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

Assay Buffer (e.g., 50 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Lisinopril)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of ACE in the assay buffer.

-

Dissolve HHL in the assay buffer to a final concentration of 5 mM.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Protocol:

-

In a microplate or microcentrifuge tubes, add 20 µL of the test compound solution (or buffer for control).

-

Add 20 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 200 µL of the HHL substrate solution.

-

Incubate the mixture for 30-60 minutes at 37°C.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Quantification:

-

Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging.

-

Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in deionized water.

-

Measure the absorbance at 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Angiotensin II Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the AT1 receptor.

Figure 4: General workflow for an Angiotensin II receptor binding assay.

Materials:

-

Cell membranes expressing the human AT1 receptor

-

Radiolabeled Angiotensin II (e.g., [³H]Angiotensin II or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)

-

Binding Buffer (e.g., 75 mM Tris-HCl, 1 mM EDTA, 12.5 mM MgCl₂, and 0.1% BSA, pH 7.4)

-

Test compounds (this compound derivatives)

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the AT1 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In reaction tubes, combine the cell membranes, the radiolabeled Angiotensin II, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled Angiotensin II.

-

Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of displacement of the radioligand by the test compound at each concentration.

-

Calculate the IC50 value, and subsequently the inhibition constant (Ki), from the competition binding curve.

-

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the treatment of hypertension. Their primary mechanism of action involves the inhibition of the Renin-Angiotensin System, either through direct inhibition of ACE or by antagonizing the AT1 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the characterization and optimization of these and similar therapeutic agents. Further structure-activity relationship (SAR) studies will be instrumental in designing new derivatives with enhanced potency and improved pharmacokinetic profiles.

References

- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 2-Butyl-5-chloro-1H-imidazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-butyl-5-chloro-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the primary therapeutic targets for analogs of this compound, with a focus on cardiovascular, oncological, and antimicrobial applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Angiotensin II Receptor Antagonism

A primary and well-established therapeutic target for this compound analogs is the Angiotensin II Receptor Type 1 (AT1R). Blockade of this receptor is a cornerstone of modern antihypertensive therapy. Analogs of this imidazole scaffold have shown potent and selective antagonism of the AT1R, leading to vasodilation and a reduction in blood pressure.

Quantitative Data: AT1R Binding Affinity

| Compound Name | Target | Assay System | IC50 Value | Reference |

| 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid (S-8307) | AT1 Receptor | Rat adrenal cortical membranes | 4 x 10-5 M | [1] |

Experimental Protocol: Radioligand Binding Assay for AT1 Receptor

This protocol outlines a standard method for determining the binding affinity of this compound analogs to the AT1 receptor using a radiolabeled ligand.

1. Materials:

- Membrane Preparation: Rat liver or adrenal cortical membranes, which are rich in AT1 receptors.

- Radioligand: 125I-[Sar1, Ile8]Angiotensin II.

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA).

- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20.

- Test Compounds: this compound analogs at various concentrations.

- Unlabeled Ligand: Angiotensin II for determining non-specific binding.

- Scintillation Cocktail and Scintillation Counter .

- Glass fiber filters .

2. Procedure:

- Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

- Assay Setup: In a 96-well plate, add the following to each well:

- 50 µL of assay buffer (for total binding).

- 50 µL of unlabeled Angiotensin II (10 µM final concentration, for non-specific binding).

- 50 µL of test compound at various dilutions.

- Add 50 µL of the radioligand (e.g., 50 pM final concentration) to all wells.

- Add 100 µL of the membrane preparation to initiate the binding reaction.

- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Angiotensin II Receptor Signaling

Caption: Angiotensin II signaling pathway and the inhibitory action of this compound analogs.

Angiotensin-Converting Enzyme (ACE) Inhibition

Another significant target for this class of compounds is the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-validated strategy for the treatment of hypertension and heart failure.

Quantitative Data: ACE Inhibitory Activity

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| 4b | N-substituted 2-butyl-4-chloro-1H-imidazole derivative | 1.31 ± 0.026 | [2] |

| 4f | N-substituted 2-butyl-4-chloro-1H-imidazole derivative | 7.57 ± 0.085 | [2] |

| 4i | (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(5-chlorothiophen-2-yl)prop-2-enone | 3.60 | [3] |

| 4l | (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-enone | 2.24 | [3] |

| 4q | (E)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)-1-(dibenzo[b,d]thiophen-2-yl)prop-2-enone | 2.68 | [3] |

| Lisinopril (Standard) | - | 0.3 ± 0.135 | [2] |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common fluorometric method for assessing the ACE inhibitory activity of test compounds.

1. Materials:

- ACE Enzyme: From rabbit lung.

- Substrate: N-Hippuryl-His-Leu (HHL).

- Assay Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl.

- o-phthaldialdehyde (OPA) reagent: For derivatization of the product.

- Test Compounds: this compound analogs at various concentrations.

- Positive Control: Captopril or Lisinopril.

- Fluorometer .

2. Procedure:

- Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of ACE solution (e.g., 2 mU/mL) and 20 µL of the test compound or positive control at various concentrations. Incubate for 10 minutes at 37°C.

- Substrate Addition: Add 160 µL of the HHL substrate solution (e.g., 0.5 mg/mL in assay buffer) to each well to start the reaction.

- Incubation: Incubate the plate at 37°C for 30-60 minutes.

- Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

- Product Extraction: Add 1.5 mL of ethyl acetate to each well, vortex, and centrifuge. Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

- Derivatization: Reconstitute the dried residue in 1 mL of assay buffer. Add 100 µL of OPA reagent and incubate for 10 minutes at room temperature.

- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 495 nm.

3. Data Analysis:

- Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value using non-linear regression analysis.

Experimental Workflow: ACE Inhibition Assay

Caption: Workflow for the in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.

Anticancer Activity

Emerging research has highlighted the potential of imidazole-based compounds as anticancer agents. While data specifically for this compound analogs is limited, the broader class of imidazole derivatives has shown cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and may involve the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Materials:

- Cancer Cell Lines: e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung).

- Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

- MTT Reagent: 5 mg/mL in phosphate-buffered saline (PBS).

- Solubilization Solution: e.g., DMSO, isopropanol with 0.04 M HCl.

- Test Compounds: this compound analogs at various concentrations.

- Positive Control: Doxorubicin or other known cytotoxic agent.

- Microplate Reader .

2. Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Compound Treatment: Remove the medium and add fresh medium containing the test compounds at various concentrations. Include wells for untreated controls and a positive control.

- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

- MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

- Plot the percentage of viability against the logarithm of the compound concentration.

- Determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The imidazole core is a well-known pharmacophore in many antifungal and antibacterial agents. Analogs of this compound may therefore possess antimicrobial properties.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Specific MIC values for a broad range of this compound analogs against various microbial strains are not extensively documented in publicly available literature. This is a promising area for further investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Materials:

- Bacterial or Fungal Strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans.

- Growth Medium: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

- Test Compounds: this compound analogs at various concentrations.

- Positive Control: Ciprofloxacin for bacteria, Fluconazole for fungi.

- 96-well microtiter plates .

- Spectrophotometer .

2. Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate growth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

- Serial Dilution: Perform a two-fold serial dilution of the test compounds and positive controls in the growth medium directly in the 96-well plate.

- Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.